gamma-Glutamylglutamine

Vue d'ensemble

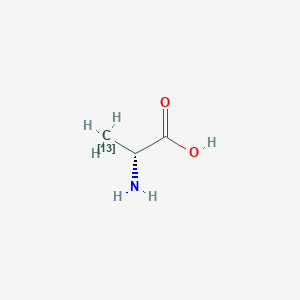

Description

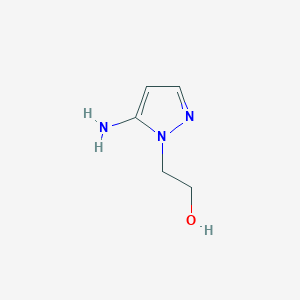

Gamma-Glutamylglutamine is a dipeptide composed of gamma-glutamyl and glutamine. It is a significant compound in the metabolism of glutathione, an important antioxidant in the body. This compound plays a crucial role in various biochemical processes, including detoxification, antioxidant defense, and cellular metabolism .

Applications De Recherche Scientifique

Gamma-Glutamylglutamine has numerous applications in scientific research:

Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

Industry: This compound is used in the production of flavor enhancers and nutritional supplements.

Mécanisme D'action

Target of Action

Gamma-Glutamylglutamine primarily targets γ-Glutamyltranspeptidases (γ-GTs) . These are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine, and the transfer of the released γ-glutamyl group to amino acids or short peptides . They play critical roles in antioxidant defense, detoxification, and inflammation processes .

Mode of Action

The compound interacts with its targets, the γ-GTs, by serving as a substrate for these enzymes. The γ-GTs specifically catalyze the cleavage of the γ-glutamyl bond of glutathione and glutamine, including this compound, and transfer the released γ-glutamyl group to water or to some amino acids and peptides .

Biochemical Pathways

This compound is involved in the γ-glutamyl cycle , a metabolic pathway that includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamyl Cys synthetase and glutathione synthetase, and a specific glutathione degradation pathway . In this cycle, glutathione is synthesized in the cytosol and is then translocated out of cells, where it becomes a substrate for γ-glutamyltranspeptidase (γ-GT), the first enzyme of the glutathione breakdown pathway .

Pharmacokinetics

It’s known that γ-gts, which this compound targets, are integrated in the plasma membrane with their active site on the outside . This suggests that this compound likely interacts with these enzymes at the cell surface, which could influence its bioavailability.

Result of Action

The action of this compound results in the formation of γ-glutamyl amino acids, which are then transported into the cell . This process plays a crucial role in glutathione metabolism, contributing to antioxidant defense, detoxification, and inflammation processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in plants, the gamma-glutamyl cycle is a metabolic route of extra-cytosolic (apoplastic and vacuolar) glutathione degradation by gamma-glutamyl-transferase (GGT) and cys-gly dipeptidase, followed by the re-uptake of constituent amino acids, intracellular re-synthesis, and extrusion . This suggests that the cellular and extracellular environment can impact the action and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

Gamma-Glutamylglutamine is involved in biochemical reactions catalyzed by γ-Glutamyltranspeptidases (γ-GTs), which are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine . These enzymes transfer the released γ-glutamyl group to amino acids or short peptides . They play critical roles in antioxidant defense, detoxification, and inflammation processes .

Cellular Effects

This compound has physiological and cell-signaling effects . It is known to be a short-lived intermediate on its way to specific amino acid degradation pathways following further proteolysis . It influences cell function by participating in these metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with γ-Glutamyltranspeptidases (γ-GTs). These enzymes specifically catalyze the cleavage of the γ-glutamyl bond of glutathione and glutamine and the transfer of the released γ-glutamyl group to water or to some amino acids and peptides .

Metabolic Pathways

This compound is involved in the metabolism of glutamine . Glutamine enters cells via the amino acid transporter ASCT2/SLC1A5 and is converted to glutamate in the mitochondria through a deamidation reaction catalyzed by glutaminase (GLS) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Gamma-Glutamylglutamine can be synthesized enzymatically using gamma-glutamyltransferase. The reaction involves the transfer of the gamma-glutamyl group from a donor molecule, such as glutathione, to glutamine. The optimal conditions for this enzymatic reaction include a temperature of 37°C and a pH of 8.0 .

Industrial Production Methods

Industrial production of H-Gamma-Glu-Gln-OH typically involves the use of recombinant gamma-glutamyltransferase enzymes. These enzymes are produced in large quantities using genetically modified microorganisms, such as Escherichia coli. The enzymatic reaction is carried out in bioreactors under controlled conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Gamma-Glutamylglutamine undergoes several types of chemical reactions, including hydrolysis, transpeptidation, and oxidation.

Common Reagents and Conditions

Hydrolysis: This reaction involves the cleavage of the gamma-glutamyl bond by water, resulting in the formation of glutamate and glutamine.

Transpeptidation: In this reaction, the gamma-glutamyl group is transferred to another amino acid or peptide.

Oxidation: this compound can undergo oxidation reactions, although these are less common.

Major Products Formed

The major products formed from the hydrolysis of H-Gamma-Glu-Gln-OH are glutamate and glutamine. Transpeptidation reactions can produce a variety of gamma-glutamyl peptides, depending on the acceptor molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Gamma-Glutamylcysteine: Another dipeptide involved in the gamma-glutamyl cycle, playing a similar role in glutathione metabolism.

Gamma-Glutamylglycine: A related compound that also participates in the gamma-glutamyl cycle and has similar biochemical properties.

Uniqueness

Gamma-Glutamylglutamine is unique due to its specific role in the metabolism of glutathione and its involvement in various biochemical processes related to antioxidant defense and detoxification. Its ability to form gamma-glutamyl peptides through transpeptidation reactions also distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

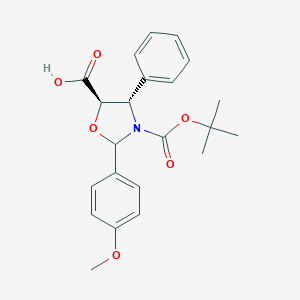

2-amino-5-[(4-amino-1-carboxy-4-oxobutyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFYFLXEJFQWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394610 | |

| Record name | gamma-Glutamylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10148-81-9 | |

| Record name | gamma-Glutamylglutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)